2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Overview
Description
2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine, also known as THTPA, is a heterocyclic compound composed of a thiopyran and an oxadiazole ring. It has been found to have a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry. THTPA has been extensively studied due to its unique properties, such as its ability to form strong hydrogen bonds, its ability to act as a catalyst, and its ability to act as a chelating agent.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Research has focused on the synthesis and crystal structure analysis of various 1,3,4-oxadiazole derivatives. For instance, a study presented the synthesis of an energetic material precursor and characterized it using NMR, IR, DSC, and X-ray crystallography, highlighting its structural properties and potential applications in material science (Zhu et al., 2021).
- Anticancer Agents : Another area of interest is the development of 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents. The research emphasized the pharmacological activities of these compounds, indicating their potential in therapeutic applications (Redda & Gangapuram, 2007).
Applications in Material Science and Pharmacology
- Material Science : The synthesis of bi-heterocyclic skeletons with high heats of formation (HOF) and corresponding energetic salts with significant heats of detonation was explored, showcasing the potential of oxadiazole derivatives in creating materials with desirable explosive and energetic properties (Cao et al., 2020).
- Pharmacological Activities : Studies have also investigated the antimicrobial, antifungal, and anticancer activities of 1,3,4-oxadiazole derivatives, suggesting their broad applicability in drug development and disease treatment. For example, the antimicrobial activities of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives were examined, providing insights into their potential as antimicrobial agents (Kaneria et al., 2016).
properties
IUPAC Name |
2-[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c10-4-1-8-11-9(12-13-8)7-2-5-14-6-3-7/h7H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWYVZKHZKNAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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